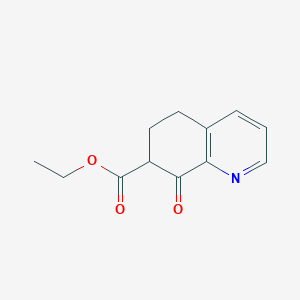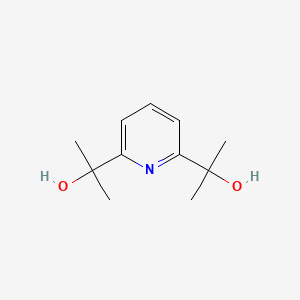![molecular formula C7H11F2N B12275261 (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12275261.png)
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom and two fluorine atoms, making it a unique and interesting molecule for various scientific research applications. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it valuable in fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane typically involves the fluorination of a precursor molecule. One common method is the direct fluorination of 1,4-diazabicyclo[2.2.2]octane (DABCO) using electrophilic fluorinating reagents. For example, the fluorination can be carried out in the presence of Brønsted or Lewis acids, such as HOTf or H2SO4, to yield the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom in the bicyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states of the compound.
Common Reagents and Conditions
Electrophilic Fluorinating Reagents: Used for the initial fluorination step.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can lead to different nitrogen-containing compounds.
Scientific Research Applications
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and fluorine atoms make it a valuable scaffold for drug discovery and development. It can be used to design new pharmaceuticals with improved bioavailability and metabolic stability.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe or ligand in various biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The precursor molecule used in the synthesis of (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane.
N,N’-Difluoro-1,4-diazoniabicyclo[2.2.2]octane: Another fluorinated derivative of DABCO with different fluorination patterns.
Uniqueness
This compound is unique due to its specific fluorination pattern and stereochemistry. The presence of two fluorine atoms in the 5,5-positions and the (1R,4R) configuration contribute to its distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6-2-1-5(7)4-10-6/h5-6,10H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
WRIONTXKBJJURC-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2CN[C@H]1CC2(F)F |
Canonical SMILES |
C1CC2CNC1CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B12275178.png)
![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-](/img/structure/B12275186.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
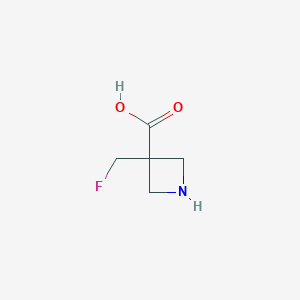
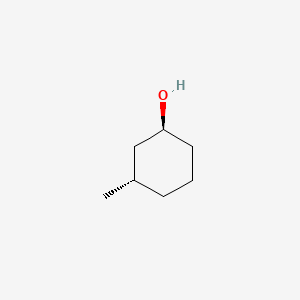
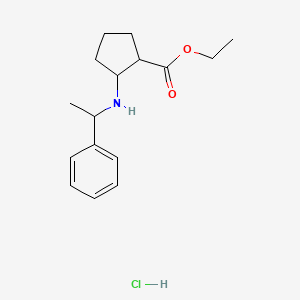
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12275207.png)
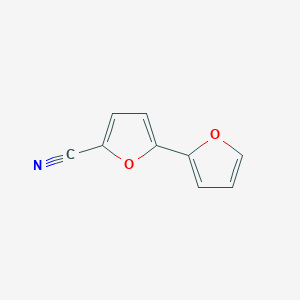
![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)

